molecular formula C13H18ClN3 B1470795 4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine CAS No. 1412954-66-5

4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine

Cat. No.: B1470795
CAS No.: 1412954-66-5
M. Wt: 251.75 g/mol
InChI Key: ZNABJSJYTZCNAP-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C13H18ClN3 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a cyclopropyl group at the 2nd position, and a 2-methylpiperidin-1-yl group at the 6th position

Preparation Methods

The synthesis of 4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro group: Chlorination at the 4th position of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds.

    Attachment of the 2-methylpiperidin-1-yl group: This step involves nucleophilic substitution reactions where the piperidine derivative is attached to the pyrimidine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization reactions: The presence of the cyclopropyl and piperidinyl groups allows for potential cyclization reactions under specific conditions.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    4-Chloro-2-cyclopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine: This compound has an imidazole group instead of a piperidine group.

    4-chloro-2-(iso-propyl)-6-(2-methylpiperidin-1-yl)-pyrimidine: This compound has an iso-propyl group instead of a cyclopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-9-4-2-3-7-17(9)12-8-11(14)15-13(16-12)10-5-6-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNABJSJYTZCNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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